molecular formula C21H19ClN2O3 B244931 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide

カタログ番号 B244931
分子量: 382.8 g/mol
InChIキー: ZTNDCORNAHDNMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the signaling pathway of B cells, which play a vital role in the immune system. TAK-659 has shown promising results in preclinical studies and is currently being investigated as a potential treatment for various B cell malignancies.

作用機序

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide works by irreversibly binding to BTK, thereby inhibiting its activity. BTK is a key component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. By blocking this pathway, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide induces apoptosis (cell death) in B cells, leading to the suppression of tumor growth.
Biochemical and physiological effects:
5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is rapidly absorbed and distributed to tissues, including the lymphoid organs where B cells reside. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

実験室実験の利点と制限

One of the main advantages of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is its specificity for BTK, which reduces the risk of off-target effects. 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has also shown promising results in preclinical models of B cell malignancies, making it a potentially valuable tool for studying the biology of these diseases. However, like any drug, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has limitations in terms of its applicability to different experimental systems and disease models.

将来の方向性

There are several areas of future research that could further elucidate the potential of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide as a therapeutic agent for B cell malignancies. These include:
1. Clinical trials: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is currently being evaluated in phase 1 and 2 clinical trials for CLL, MCL, and DLBCL. The results of these trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans.
2. Combination therapies: 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has shown synergistic effects when combined with other therapies, such as venetoclax and rituximab. Further studies are needed to identify the optimal combination regimens for different types of B cell malignancies.
3. Resistance mechanisms: Like other targeted therapies, resistance to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide can develop over time. Understanding the mechanisms of resistance and developing strategies to overcome them will be critical for maximizing the clinical benefit of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide.
4. Biomarkers: Biomarkers that predict response to 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide could help identify patients who are most likely to benefit from the drug. Several potential biomarkers, including BTK mutations and gene expression signatures, are currently being investigated.
5. Other indications: In addition to B cell malignancies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide may have potential in other diseases where BTK plays a role, such as autoimmune disorders and graft-versus-host disease.
In conclusion, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide is a promising small molecule inhibitor that targets BTK and has shown potent anti-tumor activity in preclinical studies. Ongoing clinical trials will provide important information on the safety and efficacy of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide in humans, and further research is needed to fully understand its potential as a therapeutic agent for B cell malignancies and other diseases.

合成法

The synthesis of 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide involves several steps, starting with the reaction of 3-chloroaniline with 4-morpholinephenylboronic acid in the presence of a palladium catalyst to form an intermediate. The intermediate is then reacted with furan-2-carboxylic acid to yield 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide. The overall yield of the synthesis is around 30%.

科学的研究の応用

5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 5-(3-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

特性

分子式

C21H19ClN2O3

分子量

382.8 g/mol

IUPAC名

5-(3-chlorophenyl)-N-(2-morpholin-4-ylphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H19ClN2O3/c22-16-5-3-4-15(14-16)19-8-9-20(27-19)21(25)23-17-6-1-2-7-18(17)24-10-12-26-13-11-24/h1-9,14H,10-13H2,(H,23,25)

InChIキー

ZTNDCORNAHDNMD-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

正規SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。